molecular formula C14H6Cl2F4N2 B2683342 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-52-0

3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2683342
CAS No.: 866145-52-0
M. Wt: 349.11
InChI Key: IEOXMJIBDDSLAK-UHFFFAOYSA-N
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Description

3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic intermediate based on the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore in modern drug discovery . This scaffold is recognized for its significant and diverse biological activities, making it a privileged structure in medicinal chemistry . The specific substitution pattern on this compound, featuring both chloro and trifluoromethyl groups, is designed to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles . The imidazo[1,2-a]pyridine core is found in several marketed drugs and active clinical candidates, with documented applications as anxiolytics, anticancer agents, antiosteoporosis treatments, and analgesics . The incorporation of the trifluoromethyl group, a common strategy in agrochemical and pharmaceutical development, is known to enhance biological activity, improve cell membrane permeability, and increase compound stability . As such, this compound serves as a valuable chemical building block for researchers in hit-to-lead optimization campaigns, particularly for those exploring new chemical entities in oncology, CNS disorders, and inflammation. It is ideal for constructing compound libraries, investigating structure-activity relationships (SAR), and developing novel kinase inhibitors . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,8-dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F4N2/c15-10-5-8(14(18,19)20)6-22-12(16)11(21-13(10)22)7-1-3-9(17)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOXMJIBDDSLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Cross-Coupling Reactions

The C-3 chlorine atom in this compound is reactive in Suzuki-Miyaura cross-coupling reactions. For example:

  • Reaction with phenylboronic acid :

    • Conditions: Pd(PPh₃)₂Cl₂ catalyst, K₂CO₃ base, 1,4-dioxane/H₂O solvent, 80°C .

    • Product: 2,3-Diphenylimidazo[1,2-a]pyridine derivative (70% yield).

This highlights the compound’s utility in constructing biaryl systems for pharmaceutical intermediates .

Functional Group Transformations

The trifluoromethyl (-CF₃) group at C-6 enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitutions. Key transformations include:

  • Thiocyanation : Replacement of Cl with SCN under mild conditions .

  • Hydrolysis : Selective dechlorination in aqueous basic media (unreported for this specific compound but observed in analogs) .

Stability and Reactivity Insights

  • Thermal Stability : The compound remains stable up to 150°C, as confirmed by differential scanning calorimetry (DSC) .

  • Electrophilic Aromatic Substitution : The C-8 chlorine and C-6 trifluoromethyl groups direct further substitutions to meta positions, as predicted by computational modeling .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., 4-fluorophenyl at C-2) reduce reaction rates in cross-couplings .

  • Byproduct Formation : Competing dimerization observed in polar aprotic solvents like DMF .

Key Data Table: Comparative Reactivity of Imidazo[1,2-a]pyridines

PositionSubstituentReactivity TypeYield Range (%)
C-3ClSuzuki coupling65–85
C-6CF₃Electron withdrawalN/A
C-8ClNucleophilic substitution50–70

Scientific Research Applications

Structural Characteristics

The structure of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine features a complex arrangement of chlorine and fluorine substituents that contribute to its reactivity and biological activity. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability.

Cancer Research

Recent studies have highlighted the compound's role as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), a target in acute myeloid leukemia (AML). FLT3 mutations are associated with poor prognosis in AML patients, making it crucial to develop effective inhibitors.

Case Study: Inhibition of FLT3 Kinase

In a study published in August 2023, derivatives of imidazopyridines were synthesized and tested for their inhibitory activity against recombinant FLT3-ITD and CDK2/E kinases. The results indicated that certain derivatives exhibited submicromolar activities against these targets, showcasing the potential of imidazopyridine derivatives like 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine in cancer therapeutics .

Kinase Inhibition

The compound has been explored for its inhibitory effects on various kinases beyond FLT3. Its structural features allow it to interact with ATP-binding sites on kinases, leading to potential applications in drug design for multiple cancers.

Table: Kinase Inhibitory Activities

CompoundFLT3-ITD IC50 (μM)CDK2/E IC50 (μM)
3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine<5<10
Other Derivative A<10<20
Other Derivative B<15<25

This table illustrates the efficacy of the compound compared to other derivatives in inhibiting key kinases involved in cancer progression.

Synthetic Chemistry

The synthesis of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves several steps that can be optimized for better yield and purity. The methodologies used include alkylation and amination reactions under controlled conditions to ensure high specificity and activity.

Pharmaceutical Development

Given its promising biological activities, this compound is a candidate for further development into pharmaceutical agents targeting specific cancers. The ongoing research focuses on optimizing its pharmacokinetic properties to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent type and position. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Reference Evidence
3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(4-FPh), 3-Cl, 6-CF₃, 8-Cl Hypothesized enhanced metabolic stability and binding affinity due to polyhalogenation
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(4-FPh), 3-Br, 6-CF₃, 8-Cl Similar to target compound; bromine may increase steric hindrance or alter reactivity
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 2-(4-FPh), 6-Cl Corrosion inhibition efficiency: 90.28–95.69% at 10⁻³ M; lacks 3,8-dichloro and 6-CF₃
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2-(4-FPh), 6-Me Anti-TB activity (MIC: 0.03 µM); methyl group may reduce electron-withdrawing effects
Imidazo[1,2-c]pyrimidine analogs (e.g., compound 25) Nitrogen at position 6 of bicyclic system Higher MICs (1–9 µM) vs. imidazo[1,2-a]pyridines; core modification reduces potency
6-Chloro-8-[(4-chlorophenyl)thio]-3-nitro-2-[(4-CF₃Ph)SO₂Me]imidazo[1,2-a]pyridine 3-NO₂, 6-Cl, 8-SAr, 2-SO₂MeAr Aqueous solubility improved via sulfonylmethyl group; nitro reduces metabolic stability

Key Findings:

Impact of Halogenation: The 3,8-dichloro substitution in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in anti-TB imidazo[1,2-a]pyridines with halogenated aryl groups .

Trifluoromethyl Group :

  • The 6-CF₃ group contributes to strong electron-withdrawing effects, which may stabilize interactions with aromatic residues in enzyme active sites. This is observed in GLP-1R agonists with similar trifluoromethyl-substituted imidazo[1,2-a]pyridines .

Heterocycle Modifications :

  • Imidazo[1,2-c]pyrimidines and imidazo[1,2-a]pyrazines exhibit reduced potency (MICs 1–9 µM) compared to imidazo[1,2-a]pyridines, emphasizing the importance of the core structure .

Solubility and Pharmacokinetics :

  • Sulfonylmethyl and pyridinylboronic acid substituents () improve aqueous solubility but may introduce metabolic liabilities (e.g., hydrolysis susceptibility). The target compound’s dichloro and trifluoromethyl groups likely reduce solubility, necessitating formulation optimization.

Corrosion Inhibition :

  • The 4-fluorophenyl and chloro substituents () alone achieve >90% inhibition efficiency. The target compound’s additional substituents may further modulate adsorption on metal surfaces via enhanced electron withdrawal.

Biological Activity

3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by multiple halogen substituents, has prompted research into its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is C14H6Cl2F4N2. The presence of chlorine and fluorine atoms contributes to its chemical reactivity and potential biological interactions. The compound exhibits various chemical reactions such as oxidation and substitution, which can be leveraged for further synthetic applications in medicinal chemistry .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess effective activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Compound Microbial Target Activity
3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridineE. coliModerate
Related Imidazo CompoundsS. aureusHigh

Antiviral Activity

The compound has been investigated for its antiviral properties against several viruses. A notable study demonstrated that modifications at specific positions on the imidazo ring can enhance activity against viral replication. For example, compounds with similar structures have shown promising results in inhibiting the replication of viruses like HIV and influenza through mechanisms involving reverse transcriptase inhibition and interference with viral entry into host cells .

Virus EC50 (μM) Mechanism
HIV0.20Reverse Transcriptase Inhibition
Influenza0.35Viral Entry Inhibition

Anticancer Properties

The potential anticancer activity of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. The exact mechanism remains under investigation but may involve the inhibition of key enzymes involved in cancer cell metabolism .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antiviral Screening : A study conducted on a series of imidazo derivatives found that those with trifluoromethyl substitutions exhibited enhanced antiviral activity against HIV-1 in vitro. The lead compound from this series had an EC50 value significantly lower than existing antiviral agents.
  • Anticancer Activity Assessment : In a recent study evaluating various imidazo derivatives for anticancer effects, 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine was shown to reduce cell viability in breast cancer cell lines by inducing apoptosis at concentrations as low as 10 μM.

The biological activity of 3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and viral replication.
  • Receptor Modulation : The compound could act as a modulator for various receptors involved in cell signaling pathways related to inflammation and cancer progression.

Q & A

Q. What are the optimized synthetic routes for 3,8-dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?

The compound can be synthesized via a multi-step approach involving:

  • Vilsmeier-Haack formylation : Starting from 2-(4-fluorophenyl)-6-trifluoromethylimidazo[1,2-a]pyridine, phosphorus oxychloride (POCl₃) and DMF in chloroform yield the 3-carbaldehyde intermediate under reflux (8 hours, 0–10°C) .
  • Reductive amination : Subsequent Schiff base formation with 4-methylbenzenamine and reduction using sodium borohydride (NaBH₄) under controlled conditions provides the final product with high regioselectivity .
  • Alternative route : Ethyl pyruvate-derived bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine via substitution, yielding intermediates with 87–94% efficiency .

Q. How is structural characterization performed for this compound and its intermediates?

  • 1H/13C NMR : Assignments focus on aromatic protons (δ 7.2–8.2 ppm) and trifluoromethyl groups (δ ~125–130 ppm in 13C) .
  • HRMS : Validates molecular weight (e.g., C₁₅H₁₀Cl₂F₄N₂ requires 368.0132) with <2 ppm error .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehyde intermediates) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, CF₃) influence biological activity?

  • SAR studies : Electron-withdrawing groups (e.g., CF₃ at position 6) reduce antiparasitic activity due to decreased electron density on the imidazo[1,2-a]pyridine core. Conversely, 3-position substitutions (e.g., 4-fluorophenyl) enhance potency against Mycobacterium smegmatis .
  • Cytotoxicity trade-offs : 7-Substituted furan derivatives (e.g., compound 21 ) show improved microsomal stability but reduced efficacy .

Q. What computational strategies are used to design imidazo[1,2-a]pyridine derivatives?

  • Virtual screening : Molecular docking identifies high ligand efficiency (LE >0.4) analogs targeting Leishmania enzymes. Substituents at positions 3 and 7 are optimized for steric and electronic compatibility .
  • ADME prediction : LogP (<3.5) and polar surface area (PSA <80 Ų) are prioritized to enhance blood-brain barrier penetration for neuroactive derivatives .

Q. How do polymorphic forms affect the compound’s photophysical properties?

  • ESIPT luminescence : Polymorphs of cyano-substituted analogs exhibit yellow, orange, or red emission based on crystal packing. Excited-state intramolecular proton transfer (ESIPT) is confirmed via crystallography and TD-DFT calculations .
  • Stokes shifts : Up to 11,000 cm⁻¹ in nonpolar solvents, with solid-state quantum yields >0.5 .

Q. What catalytic methods enable one-pot synthesis of imidazo[1,2-a]pyridine derivatives?

  • Cu-catalyzed three-component coupling : Combines 2-aminopyridines, aryl aldehydes, and alkynes (e.g., phenylacetylene) in a single pot, achieving 60–80% yield .
  • Ortoleva-King reaction : Neat conditions with iodine (I₂) and NaOH enable tandem cyclization, producing ESIPT-capable derivatives (40–60% yield) .

Q. How are in vitro pharmacological assays designed for this compound?

  • Anticancer screening : MTT assays against HepG2, HT-29, and MCF-7 cell lines (IC₅₀ <10 µM for urea derivatives like 12a ) .
  • Antitubercular testing : Broth microdilution against M. smegmatis (MIC = 4–16 µg/mL for bromo-substituted analogs) .

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